molecular formula C16H15ClN2O3S B2532942 1-(5-chloro-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 1163729-84-7

1-(5-chloro-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2532942
CAS No.: 1163729-84-7
M. Wt: 350.82
InChI Key: AFXMXSYYRQQMHS-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group and two methyl groups at the 5 and 6 positions. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps starting from commercially available precursors. One common route includes the sulfonylation of 5-chloro-2-methoxybenzene with chlorosulfonic acid to form 5-chloro-2-methoxybenzenesulfonyl chloride . This intermediate is then reacted with 5,6-dimethyl-1H-1,3-benzodiazole under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosulfonyl derivative, while oxidation may produce a sulfone.

Scientific Research Applications

1-(5-chloro-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzodiazole ring may also interact with DNA or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    5,6-dimethyl-1H-1,3-benzodiazole: The core structure of the target compound.

Uniqueness

1-(5-chloro-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activities not found in the individual components.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-8-12(17)4-5-15(16)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXMXSYYRQQMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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